6-(4-Fluorophenoxy)pyridin-3-ol

説明

Molecular Structure Analysis

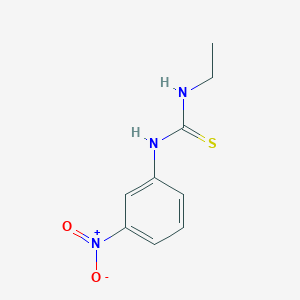

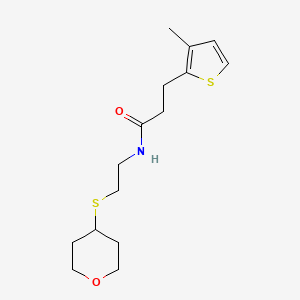

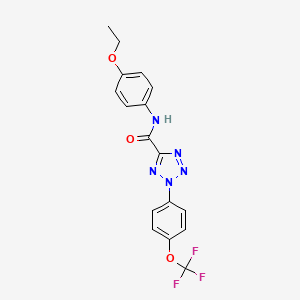

The molecular structure of 6-(4-Fluorophenoxy)pyridin-3-ol is represented by the InChI code: 1S/C11H8FNO2/c12-8-1-4-10(5-2-8)15-11-6-3-9(14)7-13-11/h1-7,14H . The compound has a molecular weight of 205.19 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.19 . More specific physical and chemical properties are not provided in the search results.科学的研究の応用

1. Metabolite Characterization in Drug Discovery

6-(4-Fluorophenoxy)pyridin-3-ol is involved in the study of metabolites in drug discovery. Using 750 MHz HPLC-NMR spectroscopy, researchers identified the metabolites of phenoxypyridines in rat microsomes, demonstrating the effectiveness of HPLC-NMR in metabolite identification without radiolabels or synthetic standards. This method provides rapid metabolic information essential for high throughput lead optimization in drug discovery (Corcoran et al., 1997).

2. Development of Kinase Inhibitors

The compound contributes to the development of kinase inhibitors, particularly for c-Met kinase. Docking studies of similar fluoro-phenoxypyridine derivatives have helped analyze molecular features contributing to high inhibitory activity. These studies use quantitative structure–activity relationship (QSAR) methods to predict biological activities and understand the interaction between inhibitors and c-Met kinase (Caballero et al., 2011).

3. Food Chemistry and Thermal Processing

Research on the formation of pyridin-3-ols in foods, including 6-(hydroxymethyl)pyridin-3-ol, has been significant. The study focused on the conversion of 5-hydroxymethylfurfural to 6-(hydroxymethyl)pyridin-3-ol in the presence of ammonia-producing compounds. This research provides insights into the formation of pyridin-3-ols during thermal processing in foods like honey and sugarcane honey (Hidalgo et al., 2020).

4. Synthesis of Fluorescent Polyphenol Derivatives

The synthesis of fluorescent polyphenol species derived from aminopyridine-based Schiff bases, including derivatives of pyridin-3-ols, is an important area. These compounds have potential applications in electronic, opto-electronic, and photovoltaic applications due to their polyconjugated structures and low band gaps. Their high thermal stability also makes them suitable for aerospace applications (Kaya et al., 2010).

5. Hydrogen-Bond Basicity Studies

The hydrogen-bond basicity of six-membered aromatic N-heterocycles, including compounds related to 6-(4-Fluorophenoxy)pyridin-3-ol, has been studied. These studies provide valuable insights into the interactions of these compounds and their potential applications in areas like pharmaceuticals and material science (Berthelot et al., 1998).

Safety And Hazards

While specific safety and hazard information for 6-(4-Fluorophenoxy)pyridin-3-ol is not available, general safety measures for handling similar compounds include wearing personal protective equipment, avoiding contact with skin, eyes, and clothing, ensuring adequate ventilation, and avoiding ingestion and inhalation .

特性

IUPAC Name |

6-(4-fluorophenoxy)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-8-1-4-10(5-2-8)15-11-6-3-9(14)7-13-11/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISISINCVBHRXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Fluorophenoxy)pyridin-3-ol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2658076.png)

![(1R,5S)-N-(4-ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2658079.png)

![3-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2658086.png)